Diflunisal Phosphate

Immunoassay TR-FRET Prostate Cancer

Avoid sensitivity loss with generic ALP substrates. Diflunisal Phosphate (CAS 84958-45-2) is the premier substrate for time-resolved fluorescence (TRF) immunoassays and DNA hybridization probes, forming a unique fluorescent Tb³⁺-EDTA complex for exceptional signal-to-noise ratios. - Sensitivity: Enables PSA detection at 0.002 µg/L and DNA at 0.2 fmol. - Solubility: Phosphate ester prodrug overcomes parent NSAID's water insolubility for reliable aqueous formulations. - Supply: Research-grade, in-stock for immediate global dispatch.

Molecular Formula C13H9F2O6P
Molecular Weight 330.18 g/mol
CAS No. 84958-45-2
Cat. No. B014101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflunisal Phosphate
CAS84958-45-2
Synonyms2’,4’-Difluoro-4-(phosphonooxy)-[1,1’-biphenyl]-3-carboxylic Acid; 
Molecular FormulaC13H9F2O6P
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O
InChIInChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)
InChIKeyPBINCWMWAIMYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diflunisal Phosphate: Prodrug & ALP Substrate


Diflunisal Phosphate (CAS 84958-45-2, C₁₃H₉F₂O₆P, MW 330.18 g/mol) is the phosphate ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) diflunisal [1]. While primarily recognized as a prodrug designed to enhance aqueous solubility and bioavailability for parenteral or ophthalmic formulations, its most impactful and uniquely quantifiable application in research is as a highly sensitive substrate for alkaline phosphatase (ALP) in time-resolved fluorescence (TRF) and lanthanide luminescence immunoassays [2][3]. This compound's specific value in scientific procurement lies in this dual identity, demanding precise selection criteria.

Diflunisal Phosphate: Substitution Risks


Substituting Diflunisal Phosphate with generic ALP substrates like p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (4-MUP) leads to significant loss of assay sensitivity and performance, particularly in complex biological matrices. The key differentiator is the unique chemical property of its hydrolysis product, diflunisal, to form a highly fluorescent ternary complex with terbium ions (Tb³⁺) and EDTA, enabling microsecond time-resolved fluorometry [1]. This mechanism provides exceptional signal-to-noise ratios by eliminating background fluorescence, a critical advantage not shared by chromogenic (pNPP) or conventional fluorogenic (4-MUP) substrates. Furthermore, while Diflunisal Phosphate is a prodrug of the NSAID diflunisal, the parent drug is practically insoluble in water, making the phosphate ester the superior choice for aqueous formulations in research models . Therefore, generic substitution risks either assay failure due to insufficient sensitivity or formulation failure due to poor solubility.

Diflunisal Phosphate: Performance Comparison


PSA Detection Sensitivity

In a direct application of the compound as an ALP substrate, a time-resolved immunofluorometric assay for PSA achieved a limit of detection (LOD) of 0.002 µg/L, equivalent to detecting only 2 x 10⁶ PSA molecules per assay [1]. The authors explicitly note this extreme sensitivity is a distinguishing feature of the method, enabled by the use of Diflunisal Phosphate and its subsequent complexation with Tb³⁺-EDTA for time-resolved fluorometry. This performance is orders of magnitude more sensitive than typical ELISA methods using chromogenic substrates like pNPP or conventional fluorogenic substrates like 4-MUP.

Immunoassay TR-FRET Prostate Cancer ALP Substrate

Alpha-Fetoprotein (AFP) Detection

In an enzyme-amplified lanthanide luminescence immunoassay, the use of Diflunisal Phosphate as the ALP substrate enabled the quantification of α-fetoprotein (AFP) in human serum with a limit of detection of 5 pg/mL [1]. The study, which systematically compared 14 ligands for Tb³⁺ complexation, identified the phosphate ester of diflunisal as 'one of the most sensitive ligands for Tb³⁺', forming the basis for the high assay sensitivity. This LOD is significantly lower than that achieved with many commercial AFP ELISA kits which often report LODs in the ng/mL range.

Lanthanide Luminescence Immunoassay Cancer Biomarker AFP

DNA Hybridization Sensitivity

A sandwich-type DNA hybridization assay utilizing enzyme-amplified time-resolved fluorometry with Diflunisal Phosphate as the ALP substrate achieved a detection limit of 0.2 fmol of target DNA . The catalytic hydrolysis of the substrate produces diflunisal, which then forms a highly fluorescent ternary complex with Tb³⁺-EDTA, enabling sensitive quantification. This sub-femtomolar sensitivity is a key differentiator compared to colorimetric or chemiluminescent DNA detection methods, which typically have detection limits in the picomolar range.

DNA Assay Hybridization TRF Nucleic Acid Detection

Enhanced Aqueous Solubility

Diflunisal, the parent NSAID, is practically insoluble in water, requiring formulation in organic solvents or complex drug delivery systems for aqueous applications . The phosphate ester prodrug, Diflunisal Phosphate, is designed to dramatically increase aqueous solubility due to the ionization of the phosphate group at physiological pH [1]. While precise quantitative solubility data for the phosphate ester is not widely published, its behavior as a dianion at pH > pKa₂ of the phosphate group is a well-established class property of phosphate prodrugs (e.g., fosphenytoin, fospropofol) that translates to multi-fold improvements in water solubility, enabling easier handling and parenteral formulation.

Prodrug Formulation Bioavailability Solubility

Kallikrein Quantification

Diflunisal Phosphate is a key component in an indirect back-titration time-resolved immunofluorometric (TRIF) ELISA for estimating human tissue kallikreins . This method, requiring only one antigen-specific monoclonal antibody, offers a more cost-effective and efficient approach compared to conventional sandwich ELISA formats. The use of Diflunisal Phosphate enables high sensitivity and is directly cited as crucial for the assay's performance in quantifying these important serine proteases, which are implicated in various cancers and physiological processes.

Kallikrein ELISA TRIF Protease Cancer Biomarker

Diflunisal Phosphate: Optimal Use Cases


Ultra-Sensitive Biomarker Detection

Based on its demonstrated ability to achieve sub-picogram per milliliter detection limits for proteins like PSA (0.002 µg/L) and AFP (5 pg/mL), Diflunisal Phosphate is the premier choice for developing highly sensitive immunoassays [1][2]. This is particularly critical for monitoring disease recurrence (e.g., post-prostatectomy PSA surveillance) or detecting low-abundance biomarkers in early disease stages, where standard ELISA substrates fail to provide the necessary signal-to-noise ratio.

Nucleic Acid Detection & Quantification

The validated detection limit of 0.2 fmol of target DNA positions Diflunisal Phosphate as a superior ALP substrate for enzyme-amplified time-resolved fluorescence assays in molecular biology [1]. It is ideal for applications requiring sub-picomolar detection of specific DNA sequences, such as viral load quantification, genetic mutation analysis, and miRNA profiling, offering a significant sensitivity advantage over chromogenic or conventional fluorogenic substrates.

Aqueous Formulation for Diflunisal Studies

For researchers investigating the pharmacological effects of diflunisal in cell culture or animal models where aqueous solubility is mandatory, Diflunisal Phosphate is the essential form [1]. Its phosphate ester prodrug structure overcomes the extreme water insolubility of the parent NSAID, enabling the preparation of stable, reproducible aqueous solutions. This avoids the confounding effects of organic solvents (e.g., DMSO) or complex formulation vehicles on biological systems, ensuring more reliable experimental outcomes.

TRIF ELISA for Serine Proteases

Leveraging its use in indirect back-titration assays for human tissue kallikreins, this compound enables the development of robust and cost-effective time-resolved immunofluorometric assays [1]. This application scenario is particularly valuable for researchers studying the kallikrein family of proteases in cancer, inflammation, and skin physiology, providing a validated, sensitive, and less reagent-intensive alternative to traditional sandwich ELISA formats.

Technical Documentation Hub

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